
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as ML141, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in treating various diseases.
科学的研究の応用
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been extensively studied for its potential in treating various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of the Rho family of GTPases, which are involved in cell proliferation, migration, and invasion. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been found to be effective in inhibiting the growth and migration of cancer cells in vitro and in vivo. In addition, it has been shown to have a protective effect on the heart and brain in animal models of ischemia-reperfusion injury.
作用機序
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one acts as a selective inhibitor of the Rho family of GTPases, specifically RhoA, which plays a crucial role in cell motility and cytoskeletal organization. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one binds to the switch II region of RhoA and prevents its activation by guanine nucleotide exchange factors (GEFs). This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects:
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of RhoA in a dose-dependent manner, with an IC50 value of 1.4 μM. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has also been shown to inhibit the activity of other Rho family GTPases such as Rac1 and Cdc42. In addition, 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been found to have a protective effect on the heart and brain in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
One of the advantages of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is its selectivity for RhoA, which allows for the study of its specific effects on cell motility and cytoskeletal organization. 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has also been shown to be effective in inhibiting the growth and migration of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. However, one limitation of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One area of interest is the development of more potent and selective inhibitors of RhoA that can be used for therapeutic purposes. Another direction is the study of the effects of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one on other cellular processes such as cell proliferation and differentiation. Additionally, the use of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in combination with other drugs or therapies may enhance its efficacy in treating various diseases. Finally, further studies are needed to investigate the safety and toxicity of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in vivo before it can be considered for clinical use.
Conclusion:
In conclusion, 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a small molecule inhibitor that has shown potential in treating various diseases such as cancer, cardiovascular diseases, and neurological disorders. Its selectivity for RhoA allows for the study of its specific effects on cell motility and cytoskeletal organization. While there are limitations to its use in certain experiments, the future directions for research on 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are promising and may lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves a multi-step process starting with the reaction of 4-methylbenzaldehyde with 2-amino-4-chlorobenzenethiol to form 7-chloro-3-(4-methylphenyl)-2-sulfanylquinazolin-4-one. This intermediate is then treated with sodium hydride and ethyl chloroformate to yield the final product, 7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKLIEBUYSWXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
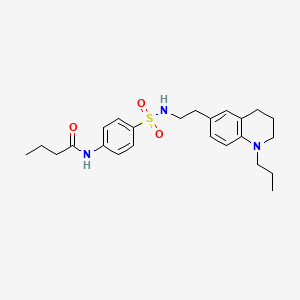
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
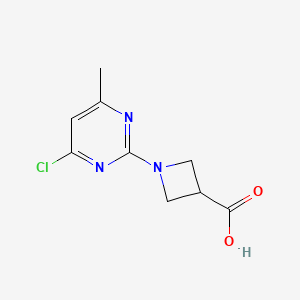
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
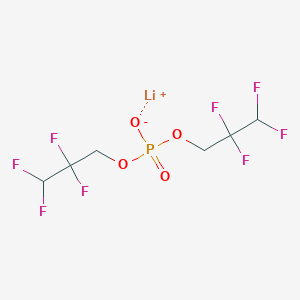
![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
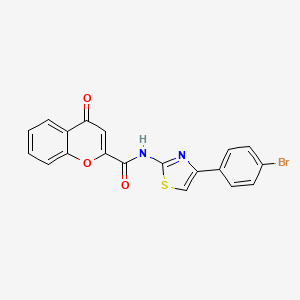
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)
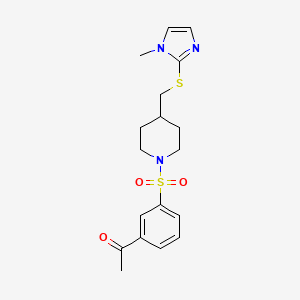
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)